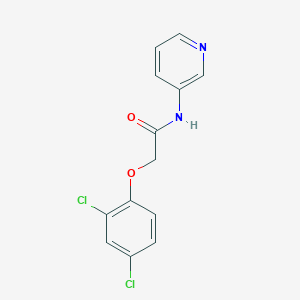
2-(2,4-dichlorophenoxy)-N-(3-pyridinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-(3-pyridinyl)acetamide, commonly known as DPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA belongs to the class of herbicides, and its chemical structure consists of a pyridine ring attached to an acetamide moiety and a dichlorophenoxy group.
Applications De Recherche Scientifique
1. Potential Use in Pesticides
Derivatives of 2,4-dichlorophenoxyacetamide, including variants similar to 2-(2,4-dichlorophenoxy)-N-(3-pyridinyl)acetamide, have been characterized for potential use as pesticides. X-ray powder diffraction was used to characterize these compounds, indicating their potential applicability in the agricultural sector (Olszewska, Pikus, & Tarasiuk, 2008).
2. Chemical Synthesis and Influence of Solvent
Research on the synthesis of phenoxy amide derivatives, including those similar to 2-(2,4-dichlorophenoxy)-N-(3-pyridinyl)acetamide, highlights the influence of solvents in the chlorination process. These studies contribute to our understanding of chemical synthesis techniques and their applications (Wang et al., 2011).
3. Controlled-Release Herbicides
Some starch derivatives of 2,4-dichlorophenoxyacetyl chloride, structurally related to 2-(2,4-dichlorophenoxy)-N-(3-pyridinyl)acetamide, have been explored for their potential as controlled-release herbicides. This research is significant in developing sustainable agricultural practices (Mehltretter et al., 1974).
4. Electrochemical Sensing Applications
An electrochemical sensor based on molecularly imprinted polypyrrole membranes for detecting 2,4-dichlorophenoxy acetic acid, a related compound, has been developed. This research indicates potential applications in environmental monitoring and pesticide detection (Xie et al., 2010).
5. Quantum Chemical Calculations
Quantum chemical calculations on compounds structurally related to 2-(2,4-dichlorophenoxy)-N-(3-pyridinyl)acetamide provide insights into their molecular structure, electronic properties, and potential reactivity. This is crucial for understanding their behavior in various applications (Choudhary et al., 2014).
Propriétés
Numéro CAS |
25288-49-7 |
|---|---|
Nom du produit |
2-(2,4-dichlorophenoxy)-N-(3-pyridinyl)acetamide |
Formule moléculaire |
C13H10Cl2N2O2 |
Poids moléculaire |
297.13 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenoxy)-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C13H10Cl2N2O2/c14-9-3-4-12(11(15)6-9)19-8-13(18)17-10-2-1-5-16-7-10/h1-7H,8H2,(H,17,18) |
Clé InChI |
KJMGGUUPWORXTF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
C1=CC(=CN=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



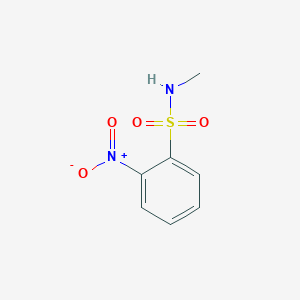
![2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B187477.png)
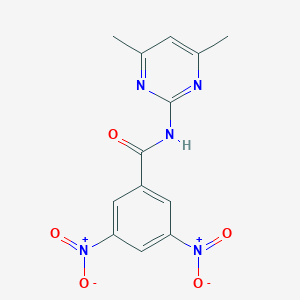
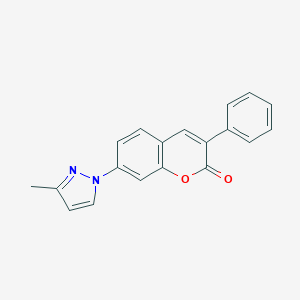
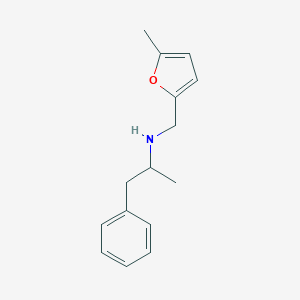


![6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B187486.png)
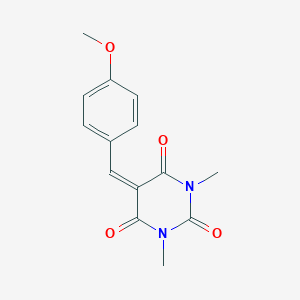

![4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B187491.png)

![Furan, 2,2'-[(4-bromophenyl)methylene]bis[5-methyl-](/img/structure/B187496.png)
